molecular formula C13H13N3O3 B2931279 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide CAS No. 888413-97-6

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2931279
CAS No.: 888413-97-6
M. Wt: 259.265
InChI Key: HSMITCVHGYGGGD-UHFFFAOYSA-N
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Description

N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a synthetic 1,3,4-oxadiazole derivative characterized by a 2-methoxyphenyl substituent at the 5-position of the oxadiazole ring and a cyclopropanecarboxamide group at the 2-position. This compound belongs to a class of heterocyclic molecules widely studied for their antimicrobial, anti-biofilm, and agrochemical properties due to their structural versatility and ability to interact with biological targets .

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-18-10-5-3-2-4-9(10)12-15-16-13(19-12)14-11(17)8-6-7-8/h2-5,8H,6-7H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMITCVHGYGGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methoxybenzohydrazide with cyclopropanecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a dihydro-oxadiazole compound.

Scientific Research Applications

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares its 1,3,4-oxadiazole core with several derivatives reported in , which exhibit antimicrobial activity against Staphylococcus aureus. Key structural differences lie in the substituents at the 5- and 2-positions of the oxadiazole ring, which significantly influence bioactivity, solubility, and molecular interactions. Below is a comparative analysis:

Compound Name 5-Position Substituent 2-Position Substituent Molecular Formula Molecular Weight Key Bioactivity
Target Compound 2-Methoxyphenyl Cyclopropanecarboxamide C₁₃H₁₃N₃O₃ 283.27 g/mol Not explicitly reported (inferred)
OZE-I 5,6,7,8-Tetrahydro-2-naphthalenyl Cyclopropanecarboxamide C₁₆H₁₇N₃O₂ 283.32 g/mol Moderate anti-S. aureus activity
OZE-II 3,5-Dimethoxyphenyl 4-[(4,4-Dimethyloxazolidinyl)sulfonyl]benzamide C₂₂H₂₄N₄O₇S 488.51 g/mol Enhanced biofilm inhibition
OZE-III 4-Chlorophenyl Pentanamide C₁₃H₁₄ClN₃O₂ 279.72 g/mol Weak antimicrobial activity

Key Findings from Analogues

  • However, OZE-II’s 3,5-dimethoxyphenyl substituent demonstrates superior biofilm inhibition, suggesting that methoxy groups at meta and para positions synergize with sulfonyl-benzamide side chains for target binding . The cyclopropanecarboxamide moiety (shared with OZE-I) introduces rigidity and metabolic stability, whereas OZE-III’s flexible pentanamide chain correlates with reduced activity, highlighting the importance of steric constraints .
  • Molecular Weight and Drug-Likeness :

    • The target compound (MW 283.27) falls within the optimal range for oral bioavailability (MW < 500). OZE-II’s higher molecular weight (488.51) may limit its pharmacokinetic efficacy despite strong biofilm inhibition .
  • Electron-Withdrawing vs. Electron-Donating Groups :

    • OZE-III’s 4-chlorophenyl group (electron-withdrawing) shows weaker antimicrobial activity than OZE-I’s electron-rich naphthalenyl group. The target compound’s 2-methoxy (electron-donating) substituent could balance electron density for improved target engagement .

Broader Context: Comparison with Non-Oxadiazole Heterocycles

–4 describes tetrazole- and triazole-based compounds (e.g., N′-5-tetrazolyl thioureas, N-5-tetrazolyl ureas) with plant growth-regulating or herbicidal activities. Unlike these agrochemical-focused derivatives, the target compound and its oxadiazole analogs prioritize antimicrobial applications. This divergence underscores the role of the 1,3,4-oxadiazole core in conferring antibacterial properties, whereas tetrazole/triazole systems favor plant hormone mimicry .

Biological Activity

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by various studies and findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
  • Coupling Reactions : The oxadiazole derivative is then coupled with the cyclopropanecarboxamide moiety using appropriate catalysts or activating agents.

The reaction conditions and specific reagents used can vary, impacting the yield and purity of the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects in several conditions.

Anticancer Activity

Research has indicated that derivatives of oxadiazoles, including this compound, exhibit notable anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on HCT-8 and HT-29 cell lines revealed that compounds similar to this compound can induce apoptosis and block cell cycle progression. The evaluation included measuring drug metabolism gene expression which showed significant alterations upon treatment .

Antimicrobial Activity

The compound also demonstrates potential antimicrobial effects. For example:

  • Minimum Inhibitory Concentration (MIC) : Various oxadiazole derivatives have been tested against clinical pathogens using broth microdilution assays. These studies reported significant antimicrobial activity with MIC values indicating effectiveness against fungi and bacteria .

Other Biological Activities

Research has highlighted other biological activities associated with oxadiazole derivatives:

  • Anti-inflammatory Properties : Some studies suggest that these compounds may inhibit nitric oxide synthase (iNOS) activity in inflammatory models, contributing to their anti-inflammatory effects .

Study 1: Anticancer Effects in Cell Lines

A study published in Molbank evaluated the anticancer properties of a related oxadiazole derivative on HCT-8 and HT-29 cells. The findings showed that treatment led to significant apoptosis and changes in cell cycle dynamics, suggesting potential for therapeutic application in cancer treatment .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various oxadiazole derivatives against Candida species. The results indicated that certain compounds exhibited potent antifungal activity with low MIC values, highlighting their potential utility in treating fungal infections .

Q & A

Basic: What are the established synthetic routes for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Cyclopropanecarboxylic Acid Activation : React cyclopropanecarboxylic acid with a coupling agent (e.g., EDCI or DCC) to form an active ester intermediate.

Oxadiazole Ring Formation : Condense 2-methoxyphenyl-substituted hydrazide derivatives with activated cyclopropanecarboxylic acid under microwave irradiation or reflux conditions (60–80°C) in a polar aprotic solvent (e.g., DMF or THF).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.
Key Validation : Monitor reactions via TLC and confirm purity by HPLC (≥95%) .

Basic: How is the structure of this compound validated post-synthesis?

Methodological Answer:
Structural confirmation requires a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Verify methoxy group integration (δ ~3.8–4.0 ppm) and cyclopropane protons (δ ~1.0–1.5 ppm).
    • ¹³C NMR : Identify carbonyl carbons (δ ~165–170 ppm) and oxadiazole ring carbons (δ ~150–160 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]+) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve bond lengths/angles, particularly the oxadiazole-cyclopropane junction .

Advanced: What structure-activity relationship (SAR) insights exist for analogs of this compound?

Methodological Answer:
Studies on cyclopropanecarboxamide derivatives reveal:

  • Oxadiazole Substitution : Electron-withdrawing groups (e.g., chloro, nitro) at the phenyl ring enhance antifungal activity (e.g., MIC = 8 µg/mL against Candida albicans).
  • Cyclopropane Rigidity : The strained ring improves membrane permeability, critical for targeting intracellular fungal enzymes.
  • Methoxy Position : Ortho-substitution (2-methoxy) optimizes steric compatibility with cytochrome P450 targets .

Advanced: How can computational modeling guide the optimization of this compound?

Methodological Answer:

  • 3D-QSAR : Use comparative molecular field analysis (CoMFA) to correlate steric/electrostatic fields with antifungal activity.
  • Docking Studies : Simulate binding to C. albicans CYP51 (lanosterol 14α-demethylase) using AutoDock Vina. Focus on hydrogen bonding with heme iron and hydrophobic interactions with the active site.
  • ADMET Prediction : Apply SwissADME to assess solubility (LogP ~2.5) and cytochrome inhibition risks .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI M27 guidelines for antifungal testing).
  • Compound Purity : Re-evaluate batches via LC-MS to rule out degradation products.
  • Strain-Specific Effects : Test against isogenic fungal strains to isolate resistance mechanisms.
    Example : A 2021 study found that impurities >2% reduced activity by 40% in Aspergillus models .

Basic: What analytical methods quantify this compound in biological matrices?

Methodological Answer:

  • HPLC-UV : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with detection at λ = 254 nm.
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 345 → 217 for quantification) in plasma samples.
  • Sample Preparation : Liquid-liquid extraction (ethyl acetate) or protein precipitation (acetonitrile) .

Advanced: How does crystallography inform solubility and formulation strategies?

Methodological Answer:

  • Crystal Packing Analysis : Hydrogen bonding between oxadiazole N and cyclopropane CH2 groups reduces solubility.
  • Polymorph Screening : Identify metastable forms with improved dissolution rates (e.g., via solvent-antisolvent crystallization).
  • Co-crystallization : Use succinic acid or PEG 6000 to enhance bioavailability .

Advanced: What mechanistic insights explain its antifungal activity?

Methodological Answer:
Primary mechanisms include:

  • CYP51 Inhibition : Disruption of ergosterol biosynthesis, confirmed via ergosterol depletion assays (GC-MS quantification).
  • Reactive Oxygen Species (ROS) Induction : Flow cytometry with DCFH-DA staining shows ROS levels increase 3-fold at MIC.
  • Synergy Testing : Combine with fluconazole (FICI ≤0.5) to overcome resistance .

Advanced: How do substituents on the oxadiazole ring affect metabolic stability?

Methodological Answer:

  • Microsomal Assays : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS.
    • 2-Methoxy groups reduce CYP3A4-mediated metabolism (t₁/₂ = 45 min vs. 15 min for unsubstituted analogs).
  • Metabolite ID : Use high-resolution MS (Q-TOF) to identify O-demethylation as the primary metabolic pathway .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Short-term : Store at –20°C in airtight vials with desiccants (silica gel).
  • Long-term : Lyophilize and store under argon at –80°C.
  • Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and track purity via HPLC .

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